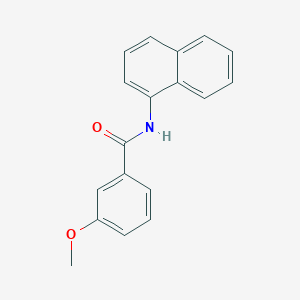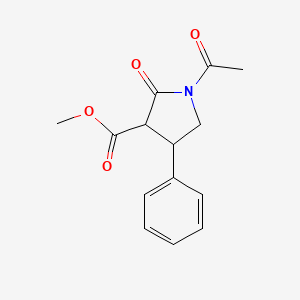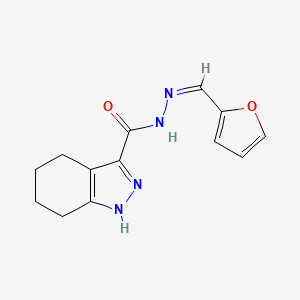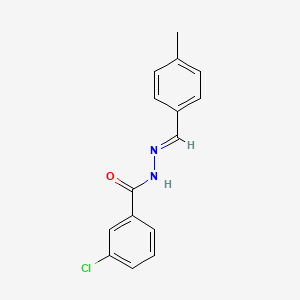
Benzamide, N-(1-naphthyl)-3-methoxy-
Overview
Description
Benzamide, N-(1-naphthyl)-3-methoxy-: is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a benzamide group attached to a naphthyl ring with a methoxy substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(1-naphthyl)-3-methoxy- typically involves the reaction of 1-naphthylamine with 3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
1-Naphthylamine+3-Methoxybenzoyl chloride→Benzamide, N-(1-naphthyl)-3-methoxy-+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzamide, N-(1-naphthyl)-3-methoxy-.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, N-(1-naphthyl)-3-methoxy- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.
Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzamide, N-(1-naphthyl)-3-methoxy- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, Benzamide, N-(1-naphthyl)-3-methoxy- is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of products with specific properties and applications.
Mechanism of Action
The mechanism of action of Benzamide, N-(1-naphthyl)-3-methoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various biochemical pathways, leading to the desired biological response. For example, if it exhibits anticancer activity, it may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
- Benzamide, N-(1-naphthyl)-2-methyl-
- N-(1-Naphthyl)benzamide
- 3-Methyl-N-(1-naphthyl)benzamide
Comparison:
- Benzamide, N-(1-naphthyl)-2-methyl- differs by having a methyl group instead of a methoxy group. This change can affect its chemical reactivity and biological activity.
- N-(1-Naphthyl)benzamide lacks the methoxy substituent, which can influence its solubility and interaction with biological targets.
- 3-Methyl-N-(1-naphthyl)benzamide has a methyl group at the 3-position instead of a methoxy group, leading to differences in its chemical and physical properties.
Benzamide, N-(1-naphthyl)-3-methoxy- is unique due to the presence of the methoxy group, which can enhance its solubility and potentially modify its biological activity compared to similar compounds.
Properties
IUPAC Name |
3-methoxy-N-naphthalen-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-21-15-9-4-8-14(12-15)18(20)19-17-11-5-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBKVALAKGKLJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198251 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide](/img/structure/B3840386.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-phenyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B3840390.png)
![3-chloro-N'-[(E)-(4-cyanophenyl)methylidene]benzohydrazide](/img/structure/B3840397.png)
![N'-(2-furylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3840413.png)
![3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine](/img/structure/B3840417.png)

![(3Z)-3-[(4-methoxyphenyl)methylidene]indene-1,2-dione](/img/structure/B3840423.png)
![1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,4'-piperidine]-3-carboxylic acid](/img/structure/B3840430.png)

![3-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3840444.png)
![3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one](/img/structure/B3840448.png)

![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-3-chlorobenzohydrazide](/img/structure/B3840470.png)
